molecular formula C17H21F2N3O2 B2877696 N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013766-06-7

N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2877696
CAS RN: 1013766-06-7
M. Wt: 337.371
InChI Key: QHWSWSROZYWVCL-UHFFFAOYSA-N
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Description

The compound “N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a propoxy group, a propyl group, and a carboxamide group . The 2,6-difluorobenzyl group is a common moiety in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the addition of the various substituents. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the various substituents would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic pyrazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic ring and alkyl chains .

Scientific Research Applications

Synthesis and Herbicidal Activity

N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and related compounds demonstrate significant herbicidal activity and crop safety under flooded conditions. Studies have shown that the herbicidal activity of these compounds is highly influenced by the substituent at the 3-position of the pyrazole ring, with certain substituents enhancing bleaching activity against various weeds while ensuring crop safety. The exploration of these compounds has led to the identification of potential rice herbicides with excellent selectivity and efficacy at low application rates (Ohno et al., 2004).

Nematocidal and Fungicidal Activities

Further research into pyrazole carboxamide derivatives has expanded beyond herbicidal effects to explore their potential as fungicides and nematocides. A study on novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds revealed moderate fungicidal and notable nematocidal activities, showcasing the versatility of this chemical scaffold in addressing various agricultural challenges (Zhao et al., 2017).

Cytotoxicity and Anticancer Research

The structural framework of N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide derivatives also lends itself to the development of cytotoxic agents. Studies on similar pyrazole carboxamide structures have highlighted their potential in anticancer research, with certain derivatives exhibiting significant cytotoxic activity against cancer cell lines, indicating a promising area for the development of new therapeutic agents (Hassan et al., 2014).

Antimicrobial Applications

In addition to their agricultural and anticancer potential, pyrazole carboxamide derivatives have been explored for their antimicrobial properties. Novel compounds synthesized from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have shown moderate to good activities against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, underscoring the broad-spectrum utility of this chemical class in developing new antimicrobial agents (Jadhav et al., 2017).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2/c1-3-8-22-11-13(17(21-22)24-9-4-2)16(23)20-10-12-14(18)6-5-7-15(12)19/h5-7,11H,3-4,8-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWSWSROZYWVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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